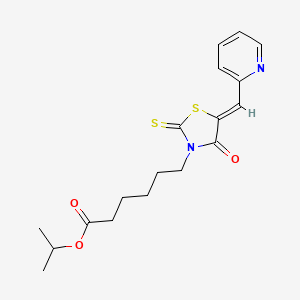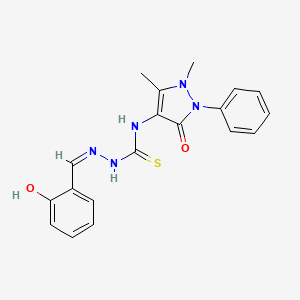
rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans is a chemical compound that has been extensively studied in scientific research. It is a derivative of the neurotransmitter glutamate and is known to have a significant impact on the central nervous system.
Mechanism of Action
Rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans acts as an agonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. When the compound binds to the receptor, it causes the channel to open, allowing calcium ions to enter the cell. This influx of calcium ions triggers a cascade of signaling pathways that are involved in learning and memory.
Biochemical and Physiological Effects
Rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans has a variety of biochemical and physiological effects on the central nervous system. It has been shown to enhance long-term potentiation, which is a process that is involved in learning and memory. The compound has also been shown to increase the release of neurotransmitters, including dopamine and acetylcholine, which are involved in various neurological conditions.
Advantages and Limitations for Lab Experiments
Rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of the NMDA receptor, making it a useful tool for investigating the role of this receptor in various neurological conditions. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans. One direction is to investigate its potential as a therapeutic agent for various neurological conditions. Another direction is to investigate its impact on other signaling pathways in the central nervous system. Additionally, research could focus on developing new derivatives of the compound that have improved selectivity and reduced toxicity.
Conclusion
In conclusion, rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans is a potent agonist of the NMDA receptor that has been extensively studied in scientific research. It has a variety of biochemical and physiological effects on the central nervous system and has been used to investigate the role of the NMDA receptor in various neurological conditions. While it has several advantages for lab experiments, it also has limitations that must be considered. Future research directions could focus on its potential as a therapeutic agent and developing new derivatives with improved properties.
Synthesis Methods
Rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans is typically synthesized in the laboratory using a multi-step process. The first step involves the reaction of glutaric anhydride with ammonia to form a cyclic imide intermediate. This intermediate is then reduced with sodium borohydride to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Scientific Research Applications
Rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans has been extensively studied in scientific research due to its impact on the central nervous system. It is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. The compound has been used in a variety of research studies to investigate the role of the NMDA receptor in various neurological conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
(3S,4S)-pyrrolidine-3,4-dicarboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-7-2-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHYMQZHRBRGDB-VKKIDBQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride, trans | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2395291.png)
![(2-(ethylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395292.png)
![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2395295.png)


![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)

![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)

![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2395309.png)
